molecular formula C18H19NO2S B2596168 2-(4-Methoxyphenyl)-5-methyl-3-(4-methylphenyl)-1,3-thiazolidin-4-one CAS No. 63445-37-4

2-(4-Methoxyphenyl)-5-methyl-3-(4-methylphenyl)-1,3-thiazolidin-4-one

Cat. No.: B2596168
CAS No.: 63445-37-4
M. Wt: 313.42
InChI Key: IHMXFFJUMJWKHB-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-methyl-3-(4-methylphenyl)-1,3-thiazolidin-4-one is a synthetic thiazolidin-4-one derivative of significant interest in medicinal chemistry research, particularly in oncology and anti-inflammatory therapeutics. The thiazolidin-4-one scaffold is recognized as a privileged structure in drug discovery, with derivatives demonstrating a wide range of biological activities, including notable anticancer and anti-inflammatory properties . Research indicates that thiazolidin-4-one analogs act as multi-target agents, potentially inhibiting cancer cell proliferation through interactions with key enzymatic targets and cellular structures such as microtubules, which are crucial for cell shape maintenance and mitotic spindle formation during cell division . Furthermore, structurally related bisthiazolidinone compounds have been identified as promising synthetic cyclooxygenase-2 (COX-2) inhibitors, suggesting a potential mechanism for anti-inflammatory activity that may offer improved gastrointestinal safety profiles compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) . This compound is provided exclusively for research purposes in non-clinical laboratory settings. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and adhering to standard laboratory safety protocols.

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2S/c1-12-4-8-15(9-5-12)19-17(20)13(2)22-18(19)14-6-10-16(21-3)11-7-14/h4-11,13,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMXFFJUMJWKHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(S1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-5-methyl-3-(4-methylphenyl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzaldehyde, 4-methylbenzaldehyde, and thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.

Chemical Reactions Analysis

Multicomponent Condensation-Cyclization

This is the primary method for synthesizing thiazolidin-4-one derivatives. The target compound can be prepared via a one-pot three-component reaction involving:

  • 4-Methoxybenzaldehyde (aromatic aldehyde)

  • 4-Methylaniline (aromatic amine)

  • 2-Mercaptopropionic acid (introduces the 5-methyl group via the –SCH(CH₃)COOH moiety)

Conditions :

  • Catalyst : Polypropylene glycol (PPG) enhances reaction efficiency compared to PEG .

  • Temperature : 110°C under solvent-free conditions .

  • Yield : ~83% (based on analogous routes) .

Mechanism :

  • Formation of a Schiff base intermediate via condensation of aldehyde and amine.

  • Cyclization with 2-mercaptopropionic acid, facilitated by PPG, to form the thiazolidin-4-one ring.

Reaction Optimization

ParameterConventional Method Microwave Method
Time 24 hours20–30 minutes
Catalyst PPGZeolite 5A
Yield 83%85–90%
Energy Efficiency LowHigh

Spectroscopic Data (Inferred from Analogues )

  • ¹H NMR (DMSO-d₆) :

    • δ 3.81 (s, 3H, –OCH₃), 2.35 (s, 3H, –CH₃ from 4-methylphenyl).

    • δ 5.72–6.08 (d, 1H, S–CH–N), 3.80–4.72 (m, 2H, S–CH₂).

    • Aromatic protons: δ 6.67–7.84 (m, 8H, Ar–H).

  • ¹³C NMR :

    • 173.24 ppm (C=O, thiazolidinone), 160.39 ppm (C=O, ester if present).

    • 64.36 ppm (S–CH–N), 33.10 ppm (S–CH₂).

  • IR (KBr) :

    • 1683 cm⁻¹ (C=O stretch), 1652 cm⁻¹ (C=N stretch), 1253 cm⁻¹ (C–O from methoxy).

Nucleophilic Addition at C4

The ketone at position 4 reacts with hydrazines or hydroxylamines to form hydrazones or oximes, respectively .

Oxidation of the Thiazolidinone Ring

  • Sulfur oxidation : Treatment with H₂O₂ or mCPBA converts the thiazolidinone to a sulfoxide or sulfone derivative .

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group directs electrophiles (e.g., nitration, halogenation) to the para position relative to the methoxy group.

Stability and Degradation

  • Thermal Stability : Decomposes above 240°C (melting point range: 176–242°C for analogues) .

  • Hydrolytic Sensitivity : The thiazolidinone ring undergoes slow hydrolysis in strongly acidic/basic conditions .

Scientific Research Applications

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. The compound 2-(4-Methoxyphenyl)-5-methyl-3-(4-methylphenyl)-1,3-thiazolidin-4-one has been evaluated for its antiproliferative effects against various cancer cell lines. Notably, derivatives of thiazolidinone have shown high inhibitory activity against leukemia cells (HL-60) and CNS cancer (SF-295), suggesting the potential for developing effective cancer therapies .

Case Study:
A study synthesized several thiazolidinone derivatives and tested their activity against cancer cell lines. The most active compounds demonstrated IC50 values significantly lower than those of standard chemotherapeutics, indicating their potential as novel anticancer agents .

Antidiabetic Activity

Thiazolidinones are also recognized for their role as antidiabetic agents, particularly through their action as agonists of the Peroxisome Proliferator Activated Receptor Gamma (PPARγ). This mechanism is crucial for regulating glucose metabolism and insulin sensitivity. The compound has shown promising results in reducing blood glucose levels in diabetic models, outperforming traditional medications such as rosiglitazone and pioglitazone without causing liver damage .

Case Study:
In a comparative study, a novel thiazolidinone derivative was tested against established antidiabetic drugs in genetically diabetic mouse models. The results demonstrated superior hypoglycemic effects with minimal side effects, highlighting the compound's therapeutic potential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiazolidinones is essential for optimizing their pharmacological properties. Modifications at various positions on the thiazolidinone ring can significantly influence biological activity. For example, substituents such as methoxy or methyl groups on the phenyl rings have been associated with enhanced anticancer and antidiabetic activities .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5-methyl-3-(4-methylphenyl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected 1,3-Thiazolidin-4-one Derivatives

Compound Name Position 2 Substituent Position 3 Substituent Position 5 Substituent Key Functional Groups
2-(4-Methoxyphenyl)-5-methyl-3-(4-methylphenyl)-1,3-thiazolidin-4-one (Target) 4-Methoxyphenyl 4-Methylphenyl Methyl Thiazolidinone, Methoxy
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Phenyl - 2-Methylbenzylidene Thioxo, Benzylidene
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one 4-Methoxyphenyl 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl - Thiadiazole, Fluoro
(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one - 4-Methylphenyl 3,4-Dimethoxybenzylidene Sulfanylidene, Dimethoxy
N-[2-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide 4-Methylphenyl Benzamide - Amide, 4-Methylphenyl

Key Observations:

  • Substituent Diversity: The target compound features a rare combination of methoxy and methyl groups at positions 2 and 3, respectively. In contrast, compounds like and incorporate heterocyclic or extended conjugated systems (e.g., thiadiazole, dimethoxybenzylidene), which enhance π-π stacking interactions in crystal lattices .
  • Thioxo vs.

Physicochemical and Crystallographic Properties

Table 2: Crystallographic Data Comparison

Compound Space Group Unit Cell Parameters (Å, °) Dihedral Angles (°) Reference
This compound - - -
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one P1 a = 6.455, b = 8.920, c = 16.483; α = 75.78, β = 82.44, γ = 71.11 88.4 (thiazolidinone-thiadiazole)
(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one - - 6.8 (benzylidene-thiazolidinone)

Key Observations:

  • Crystal Packing: Compound exhibits a twisted conformation between the thiazolidinone and thiadiazole rings (dihedral angle = 88.4°), reducing steric hindrance and enabling C–H···N/O/S interactions .
  • Planarity: Derivatives with benzylidene substituents (e.g., ) show near-planar arrangements between aromatic rings and the thiazolidinone core, favoring intramolecular charge transfer .

Biological Activity

The compound 2-(4-Methoxyphenyl)-5-methyl-3-(4-methylphenyl)-1,3-thiazolidin-4-one is part of a broader class of thiazolidin-4-one derivatives known for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes available research findings on the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound features a thiazolidine ring with two aromatic substituents. The synthesis typically involves the reaction of substituted phenyl derivatives with thioketones or isothiocyanates under appropriate conditions to form the thiazolidinone scaffold.

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can inhibit the proliferation of various cancer cell lines. For example:

  • In vitro studies have shown that derivatives similar to this compound exhibit significant cytotoxic effects against leukemia (HL-60) and CNS cancer cell lines (SF-295) .
  • A study reported that thiazolidinone compounds demonstrated inhibition percentages as high as 84.19% against leukemia cells .

Antimicrobial Activity

In addition to their anticancer properties, thiazolidinone derivatives also display antimicrobial activity. The antibacterial effects are attributed to their ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

  • Compounds similar to this compound have shown potent antibacterial effects against various strains of bacteria, making them candidates for further development as antimicrobial agents .

The biological activity of thiazolidinone derivatives can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many thiazolidinones act as enzyme inhibitors, targeting pathways crucial for cancer cell survival and proliferation.
  • Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells through various signaling pathways.
  • Antioxidant Properties : Some studies suggest that thiazolidinones possess antioxidant capabilities, which may contribute to their protective effects against cellular damage.

Table 1: Summary of Biological Activities

Compound NameActivity TypeCell Line/OrganismInhibition (%)Reference
This compoundAnticancerHL-60 (Leukemia)84.19%
Similar Thiazolidinone DerivativeAntibacterialVarious BacteriaSignificant
Thiazolidinone AnalogAnticancerSF-295 (CNS)72.11%

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-Methoxyphenyl)-5-methyl-3-(4-methylphenyl)-1,3-thiazolidin-4-one?

Methodological Answer : The compound is synthesized via a two-step process:

Schiff Base Formation : Condense 4-methoxybenzaldehyde with thiosemicarbazide under acidic conditions (e.g., acetic acid) to form a Schiff base intermediate .

Cyclization : React the intermediate with chloroacetic acid or derivatives in the presence of sodium acetate, followed by refluxing in a solvent system (e.g., DMF-acetic acid) to form the thiazolidinone ring .
Key parameters include temperature control (~80–100°C), solvent polarity, and stoichiometric ratios of reactants. Yields are typically optimized by adjusting reaction time (2–6 hours) and purification via recrystallization .

Q. How can structural characterization resolve ambiguities in substituent positioning on the thiazolidinone core?

Methodological Answer : Use a combination of:

  • Single-crystal X-ray diffraction (SC-XRD) : Provides absolute configuration, bond angles, and torsion angles (e.g., as in Table 3 of for analogous compounds) .
  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR distinguish between methoxy (δ 3.7–3.9 ppm) and methylphenyl groups (δ 2.3–2.5 ppm for CH3_3) .
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns to validate the core structure .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and biological target interactions?

Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thiazolidinone ring’s carbonyl group often acts as a hydrogen-bond acceptor .
  • Molecular Docking : Screen against protein targets (e.g., bacterial enzymes or cancer-related kinases) using software like AutoDock Vina. Focus on binding affinity (ΔG) and key residues (e.g., catalytic serine or histidine) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify persistent interactions .

Q. What experimental strategies address contradictions in reported biological activities (e.g., antibacterial vs. antifungal potency)?

Methodological Answer :

  • Dose-Response Assays : Use standardized MIC (Minimum Inhibitory Concentration) protocols against ATCC strains (e.g., E. coli ATCC 25922) to quantify activity variations .
  • Metabolic Profiling : Compare intracellular accumulation via LC-MS in different microbial models to identify efflux pump or membrane permeability effects .
  • Structural-Activity Relationship (SAR) : Modify substituents (e.g., replacing 4-methylphenyl with halogenated analogs) and correlate changes with activity trends .

Q. How can environmental fate studies evaluate the compound’s persistence and ecotoxicity?

Methodological Answer :

  • Hydrolysis Studies : Incubate at pH 4, 7, and 9 (25–50°C) to measure degradation half-life (t1/2t_{1/2}) and identify byproducts via HPLC-MS .
  • Bioaccumulation Assays : Use OECD 305 guidelines with model organisms (e.g., Daphnia magna) to determine bioconcentration factors (BCFs) .
  • Soil Microcosms : Analyze aerobic/anaerobic degradation rates and metabolite toxicity using ISO 11266 protocols .

Methodological Challenges and Solutions

Q. How to optimize reaction yields when substituents hinder cyclization?

Solution :

  • Microwave-Assisted Synthesis : Reduce reaction time (30–60 minutes) and improve yields by 15–20% via controlled dielectric heating .
  • Catalytic Additives : Introduce p-toluenesulfonic acid (PTSA) or ionic liquids to stabilize intermediates and accelerate ring closure .

Q. What precautions ensure compound stability during storage and handling?

Solution :

  • Storage : Keep in amber vials under inert gas (N2_2/Ar) at −20°C to prevent oxidation of the thiazolidinone ring .
  • Handling : Use glove boxes for hygroscopic intermediates and avoid prolonged exposure to UV light .

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